

# Methyl 2-hydroxy-5-nitrobenzoate: A Key Intermediate in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: Methyl 2-hydroxy-5-nitrobenzoate

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Application Notes and Protocols for Researchers and Drug Development Professionals

**Methyl 2-hydroxy-5-nitrobenzoate** is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of mesalamine (5-aminosalicylic acid, 5-ASA), a frontline treatment for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its chemical structure, featuring a nitro group and a methyl ester on a salicylic acid backbone, allows for versatile chemical modifications, making it a valuable building block in the pharmaceutical industry.

These application notes provide a comprehensive overview of the synthesis of **methyl 2-hydroxy-5-nitrobenzoate**, its conversion to mesalamine, and the pharmacological significance of the final active pharmaceutical ingredient (API). Detailed experimental protocols and quantitative data are presented to support research and development activities.

## Data Presentation

### Synthesis of Methyl 2-hydroxy-5-nitrobenzoate

The synthesis of **methyl 2-hydroxy-5-nitrobenzoate** is most commonly achieved through the nitration of methyl salicylate. The reaction conditions can be optimized to achieve high yields and purity.

Parameter	Value	Reference/Comment
Starting Material	Methyl Salicylate	Commercially available
Reagents	Concentrated Nitric Acid, Concentrated Sulfuric Acid	Standard laboratory reagents
Reaction Temperature	0 - 15 °C	Control is crucial to minimize by-product formation
Reported Yield	81 - 85%	Based on analogous nitration of methyl benzoate[1]
Purity (Assay by GC)	≥97.5%	[2]
Melting Point	113.0 - 119.0 °C	[2]

## Conversion of Methyl 2-hydroxy-5-nitrobenzoate to Mesalamine

The subsequent steps involve the reduction of the nitro group to an amine, followed by hydrolysis of the methyl ester to yield mesalamine.

Step	Reagents & Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Typical Yield (%)	Purity (%)
Reduction	Raney Nickel, Hydrogen Gas	Water	60	6	99	99.78
Hydrolysis	Sodium Hydroxide	Water	Reflux	Not specified	Not specified	>99

Data compiled from a patent for an industrialized process for preparing mesalamine.[3]

## Experimental Protocols

## Protocol 1: Synthesis of Methyl 2-hydroxy-5-nitrobenzoate via Nitration of Methyl Salicylate

This protocol is adapted from established procedures for the nitration of aromatic esters.<sup>[1][4]</sup>

### Materials:

- Methyl Salicylate
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Ice
- Deionized Water
- Methanol (for recrystallization, optional)

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cool concentrated sulfuric acid.
- Slowly add methyl salicylate to the cooled sulfuric acid while maintaining the temperature between 0-10 °C.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the methyl salicylate solution over approximately one hour, ensuring the reaction temperature does not exceed 15 °C.
- After the addition is complete, continue stirring for an additional 15-30 minutes.
- Slowly pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.

- Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.
- The crude product can be purified by recrystallization from methanol to yield white to pale cream crystals of **methyl 2-hydroxy-5-nitrobenzoate**.<sup>[2]</sup>

## Protocol 2: Synthesis of Mesalamine from Methyl 2-hydroxy-5-nitrobenzoate

This protocol outlines the reduction of the nitro group and subsequent hydrolysis.

### Part A: Reduction to Methyl 5-aminosalicylate

Materials:

- **Methyl 2-hydroxy-5-nitrobenzoate**
- Raney Nickel catalyst
- Water
- Sodium Carbonate
- Hydrogen Gas
- Diatomaceous Earth

Procedure:

- In a suitable hydrogenation reactor, suspend **methyl 2-hydroxy-5-nitrobenzoate** in an aqueous solution of sodium carbonate.
- Carefully add Raney Nickel catalyst to the mixture.
- Pressurize the reactor with hydrogen gas (e.g., 3-4 MPa) and heat to approximately 60 °C.<sup>[3]</sup>
- Maintain the reaction under these conditions for about 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).<sup>[3]</sup>

- Once the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst.

#### Part B: Hydrolysis to Mesalamine

##### Materials:

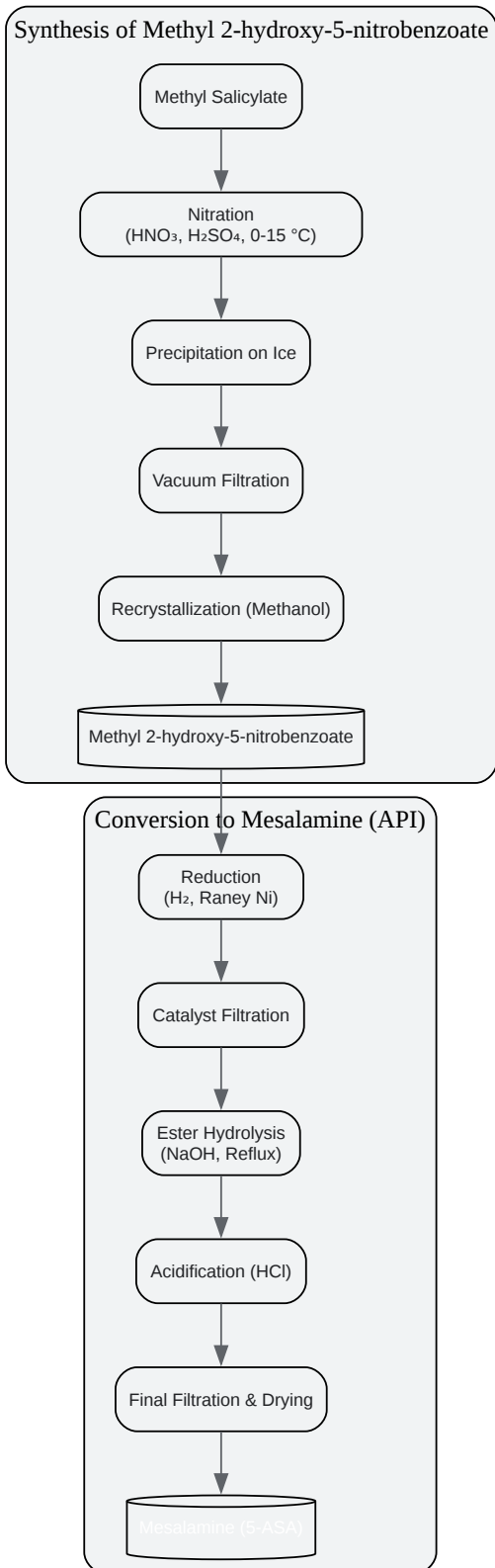
- Filtrate from Part A (containing Methyl 5-aminosalicylate)
- Sodium Hydroxide (NaOH) solution
- Hydrochloric Acid (HCl)

##### Procedure:

- To the filtrate from the reduction step, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
- After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
- Acidify the solution with hydrochloric acid to a pH of approximately 2.5-3.0 to precipitate the mesalamine.<sup>[3]</sup>
- Collect the white precipitate by filtration, wash with water, and dry to obtain the final product.

## Mandatory Visualizations

### Experimental Workflow: From Intermediate to API



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